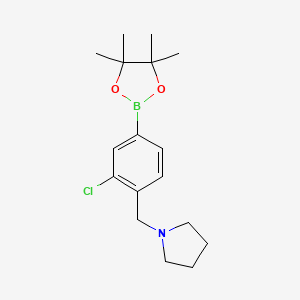

Acide 3-chloro-4-(pyrrolidinométhyl)phénylboronique, ester pinacolique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Chloro-4-(pyrrolidinomethyl)phenylboronic acid, pinacol ester” is a type of organoboron reagent . These reagents are generally used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction .

Synthesis Analysis

The synthesis of this compound could potentially involve the Suzuki–Miyaura cross-coupling reaction . This reaction is widely applied in carbon–carbon bond forming reactions due to its mild and functional group tolerant reaction conditions .Chemical Reactions Analysis

Boronic esters, including “3-Chloro-4-(pyrrolidinomethyl)phenylboronic acid, pinacol ester”, are often used in Suzuki–Miyaura coupling reactions . Additionally, a study reported the catalytic protodeboronation of alkyl boronic esters, which could be relevant to this compound .Physical And Chemical Properties Analysis

While specific physical and chemical properties for “3-Chloro-4-(pyrrolidinomethyl)phenylboronic acid, pinacol ester” were not found, boronic esters are generally stable and readily prepared .Applications De Recherche Scientifique

Couplage croisé de Suzuki–Miyaura

La réaction de couplage de Suzuki–Miyaura (SM) est une méthode puissante pour former des liaisons carbone-carbone. Elle implique le couplage croisé de composés organoborés avec des halogénures organiques ou des pseudo-halogénures (tels que les chlorures, bromures ou triflates d'aryle) en utilisant un catalyseur au palladium. L'ester pinacolique de l'acide 3-chloro-4-(pyrrolidinométhyl)phénylboronique sert d'excellent réactif organoboré dans les réactions de couplage SM . Ses avantages incluent des conditions de réaction douces, une tolérance aux groupes fonctionnels et une compatibilité environnementale.

Hydrométhylation d'alcène anti-Markovnikov

La protodéboronation des esters boroniques alkyliques peut conduire à des transformations précieuses. Lorsqu'elle est couplée à une homologation Matteson–CH₂–, ce protocole permet une hydrométhylation formelle d'alcène anti-Markovnikov. Le (3,5-bis(trifluorométhyl)phényl)lithium, moins nucléophile, est utilisé pour empêcher l'addition d'aryle à la partie lactame, ce qui conduit à la formation de produits intéressants .

Thérapie par capture de neutrons du bore (BNCT)

La BNCT est un traitement du cancer qui utilise le bore-10 comme agent de capture de neutrons. Les chercheurs explorent des molécules contenant du bore pour une administration ciblée aux cellules tumorales, où elles capturent sélectivement les neutrons thermiques, conduisant à une irradiation localisée et à la destruction des cellules tumorales.

Ces applications mettent en évidence la polyvalence et l'importance de l'acide 3-chloro-4-(pyrrolidinométhyl)phénylboronique, ester pinacolique dans la recherche scientifique. Si vous avez besoin de plus amples détails ou d'applications supplémentaires, n'hésitez pas à demander ! 😊

Mécanisme D'action

Target of Action

Boronic acids and their esters are generally used in the design of new drugs and drug delivery devices .

Mode of Action

This compound is a boronic ester, which is commonly used in Suzuki-Miyaura (SM) cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group from boron to palladium . This process is known as transmetalation .

Biochemical Pathways

The SM cross-coupling reaction is a key biochemical pathway involving this compound. This reaction is widely applied in carbon-carbon bond-forming reactions . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

It’s important to note that boronic pinacol esters are only marginally stable in water . The rate of hydrolysis of these esters is considerably accelerated at physiological pH , which could impact their bioavailability.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of complex organic molecules, which can have various biological effects depending on their structure.

Action Environment

The action of this compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters, which could impact the stability and efficacy of the compound, is considerably accelerated at physiological pH .

Orientations Futures

The future directions for this compound could involve further development of its synthesis methods, particularly focusing on the protodeboronation of boronic esters . Additionally, its potential applications in various organic synthesis reactions, such as the Suzuki–Miyaura coupling, could be explored further .

Analyse Biochimique

Biochemical Properties

The compound plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound, such as our compound of interest, with a halide or pseudo-halide using a palladium catalyst . The compound’s boron moiety can be converted into a broad range of functional groups .

Cellular Effects

The cellular effects of 3-Chloro-4-(pyrrolidinomethyl)phenylboronic acid, pinacol ester are not well-documented in the literature. Boron-containing compounds are known to interact with various cellular processes. For instance, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3-Chloro-4-(pyrrolidinomethyl)phenylboronic acid, pinacol ester primarily involves its participation in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the compound acts as a nucleophile, transferring from boron to palladium during the transmetalation step .

Temporal Effects in Laboratory Settings

The temporal effects of 3-Chloro-4-(pyrrolidinomethyl)phenylboronic acid, pinacol ester in laboratory settings are largely dependent on the specific experimental conditions. The rate of this reaction is influenced by the pH and can be considerably accelerated at physiological pH .

Metabolic Pathways

The compound’s involvement in the Suzuki–Miyaura cross-coupling reaction suggests that it may interact with enzymes or cofactors that facilitate this process .

Subcellular Localization

Given its involvement in the Suzuki–Miyaura cross-coupling reaction, it may be localized in areas of the cell where this reaction takes place .

Propriétés

IUPAC Name |

1-[[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BClNO2/c1-16(2)17(3,4)22-18(21-16)14-8-7-13(15(19)11-14)12-20-9-5-6-10-20/h7-8,11H,5-6,9-10,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDTOISQUJFQIDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN3CCCC3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-3-thiophen-3-ylpyrazole](/img/structure/B2447239.png)

![[3,4,5-Triacetyloxy-6-[3-hydroxy-4-[2-(1,3-thiazol-4-yl)acetyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B2447241.png)

![3-Bromo-2-cyclopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2447243.png)

![[(2-Phenylethyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2447244.png)

![methyl 4-{2-cyano-2-[(2-methylphenyl)carbamoyl]eth-1-en-1-yl}-1-methyl-1H-pyrrole-2-carboxylate](/img/structure/B2447246.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide](/img/structure/B2447248.png)

![Bicyclo[1.1.1]pentane-1,3-dicarboxamide](/img/structure/B2447250.png)

![cyclopropyl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2447253.png)

![1,6,7,8-tetramethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2447255.png)

![8-(2-aminophenyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2447257.png)

![N-{2-[(2-carbamoylethyl)carbamoyl]phenyl}-2-chloropyridine-4-carboxamide](/img/structure/B2447258.png)

![2-(4-Isopropylphenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2447261.png)